molecular formula C14H22N2O4S B2934043 Methyl 2-[4-[2-[ethyl(prop-2-enoyl)amino]acetyl]thiomorpholin-3-yl]acetate CAS No. 2361880-22-8

Methyl 2-[4-[2-[ethyl(prop-2-enoyl)amino]acetyl]thiomorpholin-3-yl]acetate

Cat. No. B2934043
CAS RN: 2361880-22-8
M. Wt: 314.4
InChI Key: TWZRICZAFUZHRT-UHFFFAOYSA-N
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Description

Methyl 2-[4-[2-[ethyl(prop-2-enoyl)amino]acetyl]thiomorpholin-3-yl]acetate is a chemical compound that has gained significant attention in scientific research. It belongs to the class of thiomorpholines and has been found to have potential applications in various fields, including medicine, agriculture, and material science.

Mechanism of Action

The mechanism of action of Methyl 2-[4-[2-[ethyl(prop-2-enoyl)amino]acetyl]thiomorpholin-3-yl]acetate is not fully understood. However, it has been suggested that it exerts its pharmacological effects by inhibiting various enzymes and signaling pathways. It has also been found to modulate the activity of various receptors and ion channels in the body.
Biochemical and Physiological Effects:
Methyl 2-[4-[2-[ethyl(prop-2-enoyl)amino]acetyl]thiomorpholin-3-yl]acetate has been found to have various biochemical and physiological effects. It has been found to reduce inflammation and pain by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been found to induce apoptosis in cancer cells by activating various signaling pathways. In addition, it has been found to have pesticidal properties by inhibiting the activity of various enzymes in pests.

Advantages and Limitations for Lab Experiments

Methyl 2-[4-[2-[ethyl(prop-2-enoyl)amino]acetyl]thiomorpholin-3-yl]acetate has several advantages for lab experiments. It is a stable compound and can be easily synthesized using standard laboratory techniques. It has also been found to have low toxicity and can be used in various in vitro and in vivo experiments. However, one of the limitations of using Methyl 2-[4-[2-[ethyl(prop-2-enoyl)amino]acetyl]thiomorpholin-3-yl]acetate is its high cost, which can limit its use in large-scale experiments.

Future Directions

There are several future directions for the study of Methyl 2-[4-[2-[ethyl(prop-2-enoyl)amino]acetyl]thiomorpholin-3-yl]acetate. One of the directions is to further explore its potential applications in medicine, agriculture, and material science. Another direction is to study its mechanism of action in more detail to understand how it exerts its pharmacological effects. Furthermore, it would be interesting to study the structure-activity relationship of Methyl 2-[4-[2-[ethyl(prop-2-enoyl)amino]acetyl]thiomorpholin-3-yl]acetate to design new compounds with improved properties. Finally, it would be worthwhile to study the environmental impact of using Methyl 2-[4-[2-[ethyl(prop-2-enoyl)amino]acetyl]thiomorpholin-3-yl]acetate as a biopesticide.

Synthesis Methods

The synthesis of Methyl 2-[4-[2-[ethyl(prop-2-enoyl)amino]acetyl]thiomorpholin-3-yl]acetate involves the reaction between ethyl(prop-2-enoyl)aminoacetic acid and 2-mercapto-N-(3-morpholinopropyl)acetamide. The reaction takes place in the presence of a catalyst and under specific conditions of temperature and pressure. The product obtained is then purified by various techniques such as column chromatography, recrystallization, and distillation.

Scientific Research Applications

Methyl 2-[4-[2-[ethyl(prop-2-enoyl)amino]acetyl]thiomorpholin-3-yl]acetate has been extensively studied for its potential applications in various fields. In medicine, it has been found to have anti-inflammatory, analgesic, and anti-cancer properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In agriculture, it has been found to have pesticidal properties and can be used as a biopesticide. In material science, it has been studied for its potential use in the synthesis of new materials with unique properties.

properties

IUPAC Name

methyl 2-[4-[2-[ethyl(prop-2-enoyl)amino]acetyl]thiomorpholin-3-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O4S/c1-4-12(17)15(5-2)9-13(18)16-6-7-21-10-11(16)8-14(19)20-3/h4,11H,1,5-10H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWZRICZAFUZHRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)N1CCSCC1CC(=O)OC)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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